molecular formula C7H5N3O B1309714 Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 879072-59-0

Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B1309714
CAS No.: 879072-59-0
M. Wt: 147.13 g/mol
InChI Key: YEYYVEJZJDFREI-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Development of Heterocyclic Compounds

Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is an important compound in the synthesis of diverse heterocyclic compounds. It has been used in the Friedlander condensation process to create pyrazolo[3,4-b]pyridines and further transformed into pyrazolo[4′,3′:5,6]-pyrido[2,3-d]pyrimidines. These compounds are of interest in chemical research due to their complex structures and potential applications (Jachak et al., 2007).

Medicinal Chemistry and Drug Development

Pyrazolo[1,5-a]pyrimidine derivatives have been explored extensively in medicinal chemistry. They possess significant photophysical properties and have shown potential as anticancer agents and enzyme inhibitors. The synthesis and functionalization of these compounds have been the focus of numerous studies, aiming to improve their structural diversity and medicinal applications (Arias-Gómez et al., 2021).

Applications in Material Science

In addition to their medicinal applications, pyrazolo[1,5-a]pyrimidine derivatives have garnered interest in material science. Their notable photophysical properties make them suitable for various applications in this field, including the development of fluorescent probes and dyes. The study of their fluorescent spectroscopic properties has opened avenues for new research in long-wavelength dyes and probes (Wu et al., 2008).

Antimicrobial Research

There has been significant research into the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promise as RNA polymerase inhibitors and potential agents in combating various bacterial and fungal strains. Their synthesis and evaluation in antimicrobial studies indicate their utility in developing new antimicrobial agents (Abdallah & Elgemeie, 2022).

Structural and Functional Studies

Pyrazolo[1,5-a]pyrimidine derivatives have been subjects of extensive structural and functional studies. Research has focused on understanding their synthesis, structure-activity relationships, and various biological activities. These studies are crucial in developing new drug candidates and understanding the broader implications of these compounds in medicinal chemistry (Cherukupalli et al., 2017).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and is classified as Acute Tox. 4 Oral .

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase involved in vital cellular processes such as cell proliferation, growth, and migration . The compound’s interaction with PI3Kδ is selective, displaying high inhibitory activity with an IC50 value of 18 nM . This interaction is significant for its potential use in treating inflammatory and autoimmune diseases.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to reduce cell viability, induce apoptosis, and cause cell cycle arrest in lymphoid and myeloid cell lines . The compound influences cell signaling pathways, particularly those involving PI3Kδ, leading to changes in gene expression and cellular metabolism. These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits PI3Kδ by binding to its active site, preventing the kinase from phosphorylating its substrates . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors involved in cell survival and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3Kδ without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with PI3Kδ. The compound’s inhibition of PI3Kδ affects metabolic flux and metabolite levels, particularly those involved in glucose homeostasis and lipid metabolism . These effects are significant for its potential use in treating metabolic disorders and inflammatory diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its role in inhibiting PI3Kδ and modulating cellular processes.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYYVEJZJDFREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424545
Record name Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879072-59-0
Record name Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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